

# An In-depth Technical Guide to Methyl 3-Phenylisonicotinate

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## Compound of Interest

Compound Name: Methyl 3-Phenylisonicotinate

CAS No.: 850162-87-7

Cat. No.: B1505256

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This guide provides a comprehensive technical overview of **Methyl 3-Phenylisonicotinate** (CAS No. 850162-87-7), a pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, spectral characterization, reactivity, and potential applications.

## Introduction and Chemical Identity

**Methyl 3-phenylisonicotinate** is an organic compound featuring a pyridine ring substituted with a phenyl group at the 3-position and a methyl ester at the 4-position.[1] This unique arrangement of functional groups makes it a valuable scaffold and building block in the synthesis of more complex molecules with potential biological activities.[1] Its structure combines the aromaticity of both pyridine and benzene rings with the reactive potential of an ester group.

Table 1: Chemical Identity and Properties

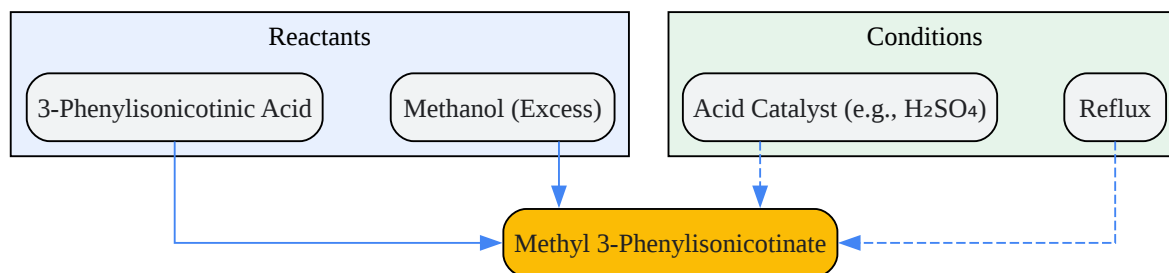
| Property          | Value   | Source(s) |
|-------------------|---|-----------|
| CAS Number        | 850162-87-7   | [1]       |
| IUPAC Name        | methyl 3-phenylpyridine-4-carboxylate   | [1]       |
| Molecular Formula | C <sub>13</sub> H <sub>11</sub> NO <sub>2</sub>   | [1]       |
| Molecular Weight  | 213.23 g/mol  | [1]       |
| Appearance        | White to off-white solid  | [1]       |
| Solubility        | Soluble in organic solvents such as ethanol and dichloromethane; poorly soluble in water. | [1]       |
| SMILES            | <chem>COC(=O)C1=C(C=NC=C1)C2=CC=CC=C2</chem>  | [1]       |
| InChI Key         | KYTMHPFNGAMHPC-UHFFFAOYSA-N   | [1]       |

## Synthesis Methodologies

The synthesis of **Methyl 3-Phenylisonicotinate** can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and required purity. The two primary approaches are direct esterification of the corresponding carboxylic acid and palladium-catalyzed cross-coupling reactions.

### Fischer Esterification of 3-Phenylisonicotinic Acid

This classical method involves the acid-catalyzed esterification of 3-phenylisonicotinic acid with methanol. The reaction is typically driven to completion by using an excess of methanol or by removing the water formed during the reaction.



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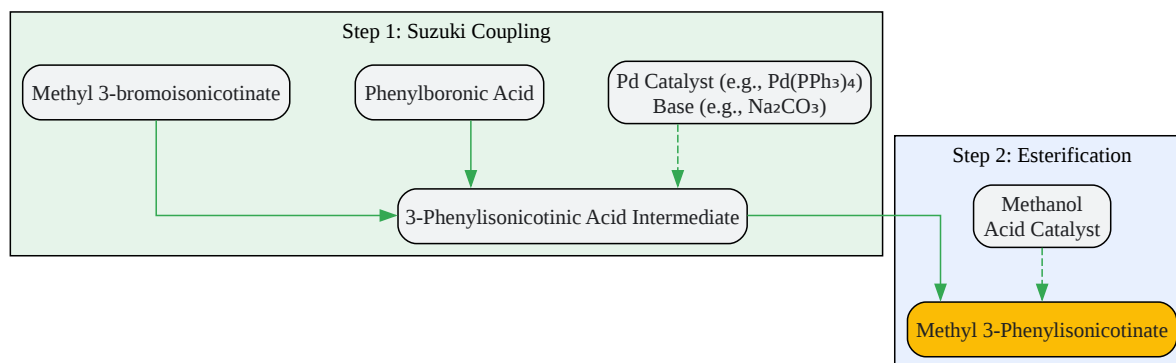
Caption: Fischer esterification workflow for **Methyl 3-Phenylisonicotinate** synthesis.

- Setup: To a round-bottom flask equipped with a reflux condenser, add 3-phenylisonicotinic acid (1.0 eq).
- Reagents: Add an excess of methanol (e.g., 20-30 eq), which serves as both the reactant and the solvent.
- Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
- Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated sodium bicarbonate solution.
- Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

## Palladium-Catalyzed Suzuki Coupling

A more modern and versatile approach involves a Suzuki cross-coupling reaction. This method builds the phenyl-pyridine core first, followed by esterification. This is particularly useful when

starting from a halogenated pyridine precursor.



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Caption: Two-step synthesis via Suzuki coupling followed by esterification.

A highly efficient, green chemistry approach combines these steps.

- **Reactants:** In a microwave reaction vessel, combine a 3-halopyridine-4-carboxylate derivative (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)<sub>2</sub>, 2 mol%), and a suitable base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 eq) in a solvent mixture such as methanol/water.
- **Microwave Irradiation:** Seal the vessel and subject it to microwave irradiation (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes), which facilitates both the Suzuki coupling and the in-situ esterification.<sup>[1]</sup>
- **Work-up and Purification:** After cooling, filter the reaction mixture to remove the catalyst. The filtrate can then be subjected to an aqueous work-up and extraction as described in the Fischer esterification protocol, followed by purification via column chromatography. This one-pot method significantly reduces reaction time and intermediate purification steps.<sup>[1]</sup>

## Spectroscopic and Analytical Characterization

Structural confirmation of **Methyl 3-Phenylisonicotinate** relies on a combination of spectroscopic techniques. Below are the expected data based on its structure and data from analogous compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule.

Table 2: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts (in  $\text{CDCl}_3$ )

| Assignment                              | Predicted $^1\text{H}$ Chemical Shift ( $\delta$ , ppm) | Predicted $^{13}\text{C}$ Chemical Shift ( $\delta$ , ppm) |
|---|---|--|
| Methyl Protons ( $-\text{OCH}_3$ )      | $\sim 3.9$ (s, 3H)                                      | $\sim 52.5$  |
| Phenyl Protons                          | 7.4-7.6 (m, 5H)   | 128.0-138.0  |
| Pyridine H-2                            | $\sim 8.9$ (s, 1H)                                      | $\sim 155.0$   |
| Pyridine H-5                            | $\sim 7.8$ (d, 1H)                                      | $\sim 123.0$   |
| Pyridine H-6                            | $\sim 8.7$ (d, 1H)                                      | $\sim 150.0$   |
| Pyridine C-3                            | -   | $\sim 137.0$   |
| Pyridine C-4                            | -   | $\sim 145.0$   |
| Carbonyl Carbon ( $\text{C}=\text{O}$ ) | -   | $\sim 166.0$   |

Note: Predicted values are based on standard chemical shift tables and computational models. Actual values may vary.[\[2\]](#)[\[3\]](#)[\[4\]](#)

The singlet for the methyl protons is highly characteristic. The aromatic region will show a complex multiplet for the phenyl group and distinct signals (singlet and doublets) for the pyridine protons, which are typically deshielded due to the electronegativity of the nitrogen atom.[\[1\]](#)

### Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the key functional groups present in the molecule.

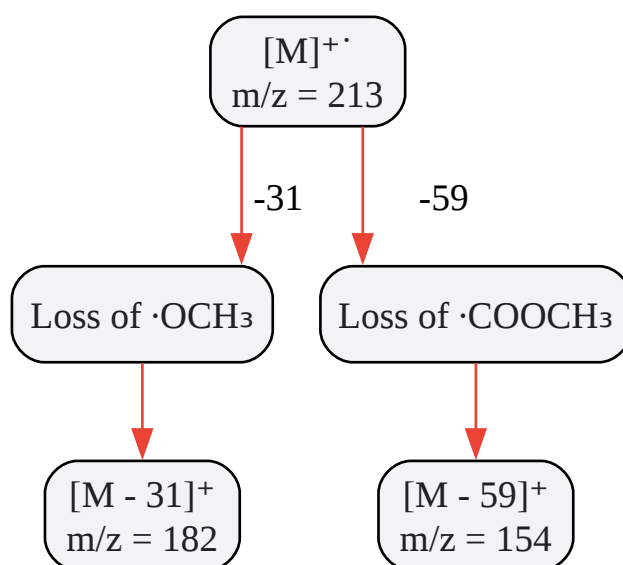
Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Vibration   | Functional Group               |
|--------------------------------|-------------|--------------------------------|
| ~3100-3000                     | C-H Stretch | Aromatic (Pyridine and Phenyl) |
| ~2955                          | C-H Stretch | Aliphatic (Methyl)             |
| ~1725                          | C=O Stretch | Ester (Strong, Sharp)          |
| ~1600-1450                     | C=C Stretch | Aromatic Rings                 |
| ~1300-1100                     | C-O Stretch | Ester                          |

The most prominent peak in the IR spectrum will be the strong, sharp carbonyl (C=O) stretch of the ester group, typically found around 1725 cm<sup>-1</sup>.<sup>[5][6]</sup>

## Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry would be expected to show a clear molecular ion peak (M<sup>+</sup>) at m/z = 213. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH<sub>3</sub>, 31 mass units) or the entire methoxycarbonyl group (-COOCH<sub>3</sub>, 59 mass units).



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Caption: Predicted major fragmentation pathways for **Methyl 3-Phenylisonicotinate** in EI-MS.

Key fragments would include:

- $m/z = 182$ : Resulting from the loss of the methoxy radical ( $\cdot\text{OCH}_3$ ).<sup>[7]</sup>
- $m/z = 154$ : Resulting from the loss of the carbomethoxy radical ( $\cdot\text{COOCH}_3$ ).<sup>[7]</sup>
- $m/z = 77$ : Corresponding to the phenyl cation  $[\text{C}_6\text{H}_5]^+$ .

## Chemical Reactivity and Derivatization

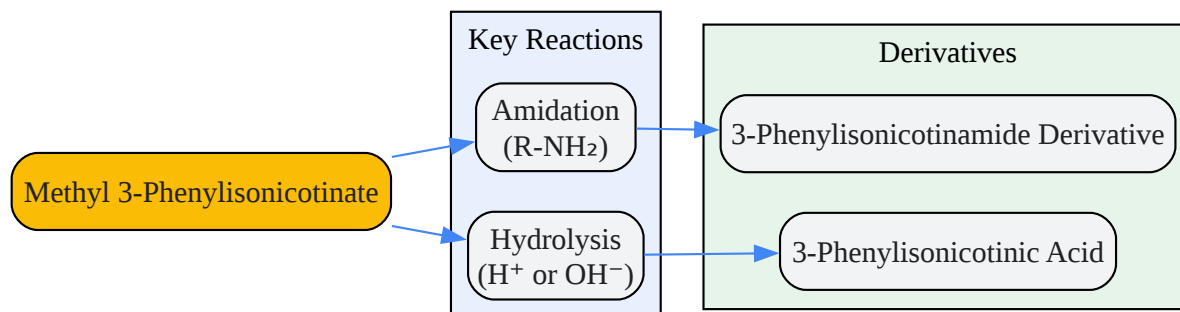
The reactivity of **Methyl 3-Phenylisonicotinate** is primarily dictated by the ester functional group and the pyridine ring.

### Reactions at the Ester Group

- Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-phenylisonicotinic acid, under either acidic or basic conditions. This carboxylic acid is a key intermediate for further derivatization.
- Amidation: The ester can react with amines to form the corresponding amides. This reaction is often facilitated by heating or by converting the ester to a more reactive species.

### Reactions involving the Pyridine Ring

The pyridine nitrogen is basic and can be protonated or alkylated. The electron-withdrawing nature of the ester and the phenyl group influences the reactivity of the pyridine ring towards electrophilic substitution, which is generally disfavored and would require harsh conditions.



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Caption: Key reactivity pathways for **Methyl 3-Phenylisonicotinate**.

## Applications in Research and Drug Development

Isonicotinic acid and its derivatives are known pharmacophores, and the introduction of a phenyl group at the 3-position creates a scaffold with significant potential in medicinal chemistry.[8]

- **Antimicrobial and Anticancer Research:** Derivatives of **Methyl 3-Phenylisonicotinate** are being investigated for their potential antibacterial and anticancer activities.[1] The phenyl-pyridine core is a common motif in biologically active molecules, and modifications to this scaffold can be used to explore structure-activity relationships (SAR).[1][9] For instance, related phenyl-substituted nitrogen heterocycles have shown inhibitory activity against enzymes like phosphodiesterase type 4 (PDE4), which is relevant in inflammatory diseases. [9]
- **Inhibitors of Nitric Oxide Synthase (iNOS):** Structurally similar compounds, such as 1-methyl-3-phenyl-S-methyl isothiourrea, have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS).[10] This suggests that the methyl-phenyl-heterocycle motif could be a valuable starting point for designing new iNOS inhibitors for treating inflammatory conditions.
- **Building Block for Complex Molecules:** As a versatile intermediate, it serves as a crucial building block for synthesizing more complex molecules in pharmaceutical research, allowing

for the introduction of the phenyl-isonicotinate moiety into larger drug candidates.[1]

## Safety and Handling

A specific Safety Data Sheet (SDS) for **Methyl 3-Phenylisonicotinate** (CAS 850162-87-7) is not widely available. Therefore, it should be handled with the care afforded to a novel chemical of unknown toxicity. General precautions can be inferred from the SDS of related compounds like methyl isonicotinate and methyl nicotinate.[2][11]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2]
- Storage: Store in a tightly closed container in a cool, dry place.
- Hazards: Based on related compounds, it may cause skin, eye, and respiratory irritation.[2] [11] It is harmful if swallowed.[12]

In case of exposure:

- Skin Contact: Wash off immediately with plenty of soap and water.
- Eye Contact: Rinse cautiously with water for several minutes.
- Inhalation: Move to fresh air.
- Ingestion: Do NOT induce vomiting. Seek medical attention.

Always consult the most current safety data before handling.

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